1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via acylation of the piperazine ring using 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiadiazolyl Group: The thiadiazolyl group can be attached through a nucleophilic substitution reaction using 1,2,5-thiadiazole-3-yl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
- 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)pyrrolidine
- 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)azepane
Uniqueness
1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific combination of functional groups and the piperazine ring, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4OS/c14-10-2-1-9(7-11(10)15)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYZHXZABYXMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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